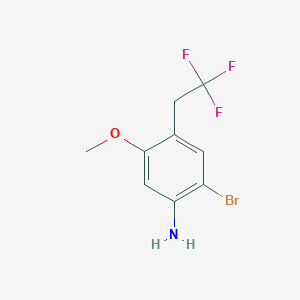![molecular formula C15H13N3O B13094712 2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)- CAS No. 111680-65-0](/img/structure/B13094712.png)
2H-Pyrido[1,2-a]pyrimidin-2-one, 4-(methylphenylamino)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one is a heterocyclic compound that belongs to the pyrido[1,2-a]pyrimidine family. This compound is characterized by its fused ring structure, which includes a pyridine ring and a pyrimidine ring. The presence of a methyl(phenyl)amino group at the 4-position of the pyrido[1,2-a]pyrimidine core adds to its unique chemical properties. Compounds of this class are of significant interest due to their potential pharmacological activities and applications in various fields of scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one typically involves the condensation of appropriate starting materials under specific reaction conditions One common synthetic route includes the reaction of 2-aminopyridine with an appropriate aldehyde or ketone, followed by cyclization to form the pyrido[1,2-a]pyrimidine core
Industrial Production Methods
In an industrial setting, the production of 4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one may involve optimized reaction conditions to ensure high yield and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different substituents onto the pyrido[1,2-a]pyrimidine core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.
Aplicaciones Científicas De Investigación
4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its pharmacological activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparación Con Compuestos Similares
Similar Compounds
4-Amino-2H-pyrido[1,2-a]pyrimidin-2-one: Lacks the methyl(phenyl)amino group, which may result in different chemical and biological properties.
4-(Phenylamino)-2H-pyrido[1,2-a]pyrimidin-2-one: Similar structure but without the methyl group, leading to variations in reactivity and activity.
4-(Methylamino)-2H-pyrido[1,2-a]pyrimidin-2-one: Contains a methylamino group instead of the methyl(phenyl)amino group, affecting its chemical behavior.
Uniqueness
The presence of the methyl(phenyl)amino group in 4-(Methyl(phenyl)amino)-2H-pyrido[1,2-a]pyrimidin-2-one imparts unique chemical properties, such as increased steric hindrance and electronic effects, which can influence its reactivity and biological activity. This makes it distinct from other similar compounds and potentially more suitable for specific applications.
Propiedades
Número CAS |
111680-65-0 |
|---|---|
Fórmula molecular |
C15H13N3O |
Peso molecular |
251.28 g/mol |
Nombre IUPAC |
4-(N-methylanilino)pyrido[1,2-a]pyrimidin-2-one |
InChI |
InChI=1S/C15H13N3O/c1-17(12-7-3-2-4-8-12)15-11-14(19)16-13-9-5-6-10-18(13)15/h2-11H,1H3 |
Clave InChI |
SRTFNSFJTBHLAA-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=CC=C1)C2=CC(=O)N=C3N2C=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


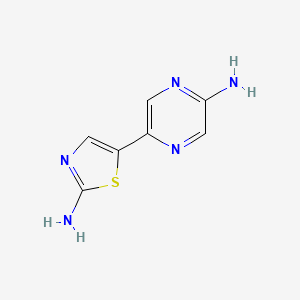

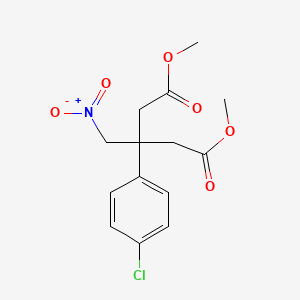
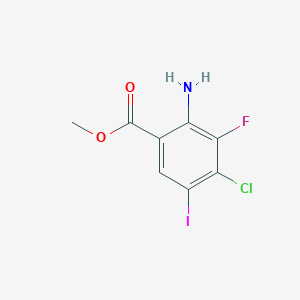
![3-[3-(4-Methanethioylphenyl)propanoyl]benzonitrile](/img/structure/B13094665.png)

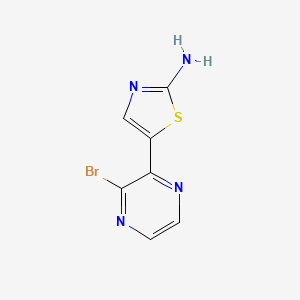

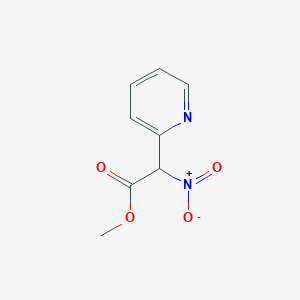
![(5,6,7,8-Tetrahydroimidazo[1,5-a]pyrazin-1-yl)methanol](/img/structure/B13094706.png)
![2-Methylhexahydro-2H-pyrido[1,2-A]pyrazine-1,6-dione](/img/structure/B13094719.png)
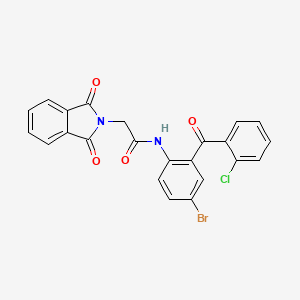
![2-Bromo-7-chloro-5-(methylsulfonyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13094732.png)
